molecular formula C10H11NO2 B1589190 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one CAS No. 22246-12-4

6-methoxy-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B1589190
CAS RN: 22246-12-4
M. Wt: 177.2 g/mol
InChI Key: WLQWIZAWNPYMBR-UHFFFAOYSA-N
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Patent
US05260316

Procedure details

5-Methoxy-1-indanone 1 (30 g, 185 mmol) is dissolved in CH3SO3H (96 mL) and CH2Cl2 (100 mL), NaN3 (24 g, 370 mmol) is then added in portions over a 1/2 hour period. After 2 hours the reaction mixture is cooled to 0° and is subsequently neutralized with 5N NaOH solution (200 mL) and saturated NaHCO3 solution. The resulting mixture is extracted with EtOAc (3×200 mL). The combined organic phases are washed with saturated NaCl solution (3×200 mL), dried over Na2SO4 and concentrated in vacuo. The resulting brown solid is washed with hexanes (2×100 mL) to give 6-methoxy-1-oxo-1,2,3,4-tetrahydroisoquinoline as a tan solid, m.p. 128°-130°.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
96 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
24 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[CH2:7][CH2:6]2.[N-:13]=[N+]=[N-].[Na+].[OH-].[Na+].C([O-])(O)=O.[Na+]>CS(O)(=O)=O.C(Cl)Cl>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[NH:13][CH2:7][CH2:6]2 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
COC=1C=C2CCC(C2=CC1)=O
Name
Quantity
96 mL
Type
solvent
Smiles
CS(=O)(=O)O
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
24 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 2 hours the reaction mixture is cooled to 0°
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture is extracted with EtOAc (3×200 mL)
WASH
Type
WASH
Details
The combined organic phases are washed with saturated NaCl solution (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
WASH
Type
WASH
Details
The resulting brown solid is washed with hexanes (2×100 mL)

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2CCNC(C2=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.